

Comparative Bioactivity Analysis of s-Triazine Derivatives Targeting the PI3K/mTOR Pathway

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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

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The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2][3][4]} Derivatives of s-triazine have demonstrated a wide spectrum of activities, including anticancer, antiviral, and antimicrobial properties.^{[1][4]} Notably, s-triazine derivatives bearing morpholine substituents have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.^{[1][3][5]}

This guide provides a comparative analysis of the bioactivity of a representative morpholino-s-triazine derivative against other well-characterized PI3K/mTOR inhibitors, supported by experimental data and protocols.

Quantitative Bioactivity Comparison

The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of a potent dual PI3K/mTOR s-triazine inhibitor and other established PI3K pathway inhibitors. Lower IC₅₀ values indicate higher potency.

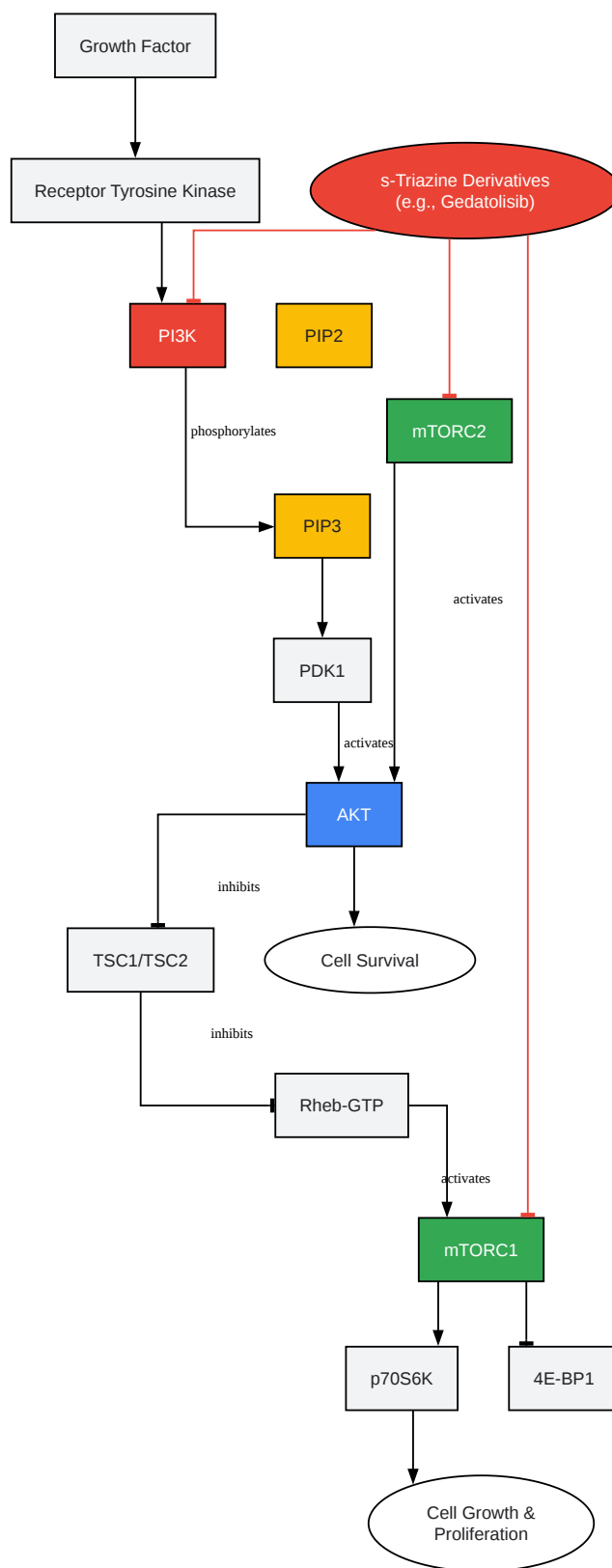
Compound	Target	IC50 (nM)	Compound Class
4-((4-(4-morpholino-6- ((2- morpholinoethyl)amin o)-1,3,5-triazin-2- yl)piperazin-1- yl)sulfonyl)phenol	PI3K	3.41	s-triazine
mTOR	8.45		
Buparlisib (BKM120)	PI3K α	52	Pan-PI3K Inhibitor
PI3K β	166		
PI3K γ	116		
PI3K δ	262		
Gedatolisib (PF- 05212384)	PI3K α	0.4	Dual PI3K/mTOR Inhibitor
PI3K γ	1.2		
mTOR	1.6		
PI-103	PI3K α	2	Dual PI3K/mTOR Inhibitor
mTORC1	20		
mTORC2	83		

Data for the s-triazine derivative is from a study on 1,3,5-triazine derivatives with morpholine moieties.[1] Data for Buparlisib, Gedatolisib, and PI-103 are from various preclinical studies.[6][7]

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K and mTOR in cell signaling. Growth factor receptor activation leads to the activation of PI3K, which in turn activates AKT. AKT then modulates a variety of downstream targets, including the mTORC1 complex, to promote cell

growth and survival. Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this critical cancer pathway.



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